

Application Note: High-Resolution UPLC Analysis of Risperidone and its Impurities

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Compound of Interest		
Compound Name:	Risperidone E-oxime	
Cat. No.:	B563589	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of Risperidone and its related substances using Ultra-Performance Liquid Chromatography (UPLC). The protocols and methods detailed herein are designed to ensure high-resolution separation and accurate quantification, critical for quality control and stability studies in the pharmaceutical industry.

Introduction

Risperidone is an atypical antipsychotic medication used in the treatment of various psychiatric disorders.[1][2] The manufacturing process and storage of Risperidone can lead to the formation of impurities, which must be monitored and controlled to ensure the safety and efficacy of the drug product. This application note describes a validated, stability-indicating UPLC method for the determination of Risperidone and its process-related and degradation impurities.

Experimental Protocols

This section details the necessary equipment, reagents, and procedures for the UPLC analysis of Risperidone and its impurities.

Instrumentation and Chromatographic Conditions

A robust and sensitive UPLC method is essential for the accurate determination of Risperidone and its impurities. The following conditions have been optimized for high-resolution separation.



Parameter	Recommended Conditions
UPLC System	Waters ACQUITY H-Class UPLC system with a PDA detector or equivalent
Column	Waters ACQUITY UPLC BEH C18 (1.7 μ m, 2.1 x 100 mm) with a VanGuard pre-column (1.7 μ m, 2.1 x 5 mm)[3]
Mobile Phase A	10 mM Ammonium Acetate in water[2]
Mobile Phase B	Acetonitrile[2]
Mobile Phase C	Tetrahydrofuran
Gradient Elution	A gradient elution program should be optimized to achieve separation of all known impurities.
Flow Rate	0.3 mL/min
Injection Volume	1-3 μL
Column Temperature	40°C to 72°C (optimization may be required)
Detection	UV at 275 nm or 260 nm

Standard and Sample Preparation

Accurate sample and standard preparation are critical for reliable results.

Standard Preparation:

- Prepare a stock solution of Risperidone reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and water).
- Prepare working standard solutions by diluting the stock solution to the desired concentrations for calibration curves.
- For impurity analysis, a mixture of known impurities at their specified limits should be prepared.

Sample Preparation (Tablets):



- Weigh and finely powder a representative number of tablets.
- Transfer a portion of the powder, equivalent to a specific amount of Risperidone, into a volumetric flask.
- Add a suitable dissolution solvent and sonicate to ensure complete dissolution.
- Dilute to the final volume with the same solvent.
- Filter the solution through a 0.22 µm membrane filter before injection.

Method Validation

The UPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters are summarized below.



Validation Parameter	Typical Results and Acceptance Criteria		
System Suitability	Resolution between critical peak pairs > 1.5; Tailing factor for Risperidone peak < 2.0; %RSD of replicate injections < 2.0%		
Linearity	Correlation coefficient (r²) > 0.999 for Risperidone and its impurities over the concentration range.		
Accuracy	Mean recovery of 98.0% - 102.0% for Risperidone and 85.0% - 115.0% for impurities.		
Precision (Repeatability & Intermediate)	RSD < 2.0% for Risperidone and < 7.0% for impurities.		
Limit of Detection (LOD)	The lowest concentration of analyte that can be detected.		
Limit of Quantitation (LOQ)	The lowest concentration of analyte that can be quantified with acceptable precision and accuracy (e.g., 0.1 µg/mL for Risperidone).		
Robustness	The method's reliability should be demonstrated by making small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).		

Data Presentation

The following table summarizes typical quantitative data obtained during the UPLC analysis of Risperidone.

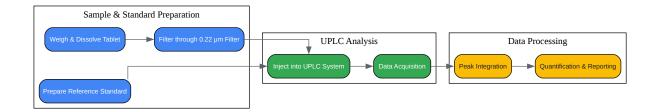


Analyte	Retention Time (min)	Linearity Range (µg/mL)	r²	LOQ (μg/mL)
Risperidone	5.2 - 5.4	0.1 - 1.5	>0.999	0.1
Impurity A	Varies	Analyte specific	>0.999	Analyte specific
Impurity B	Varies	Analyte specific	>0.999	Analyte specific
Impurity C	Varies	Analyte specific	>0.999	Analyte specific
Impurity E	Varies	Analyte specific	>0.999	Analyte specific

Note: Retention times and other parameters may vary depending on the specific UPLC system and conditions used.

Visualizations

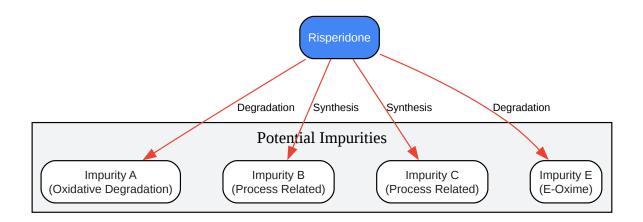
The following diagrams illustrate the experimental workflow and the relationship between Risperidone and its key impurities.



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Caption: UPLC analysis workflow for Risperidone.





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Caption: Risperidone and its key impurities relationship.

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